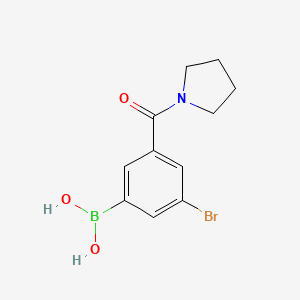

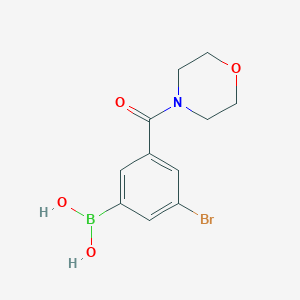

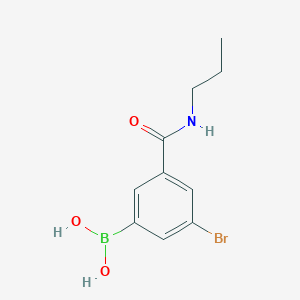

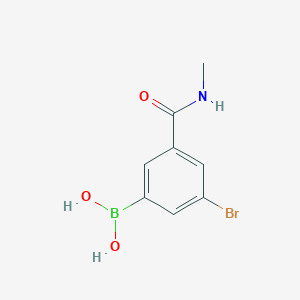

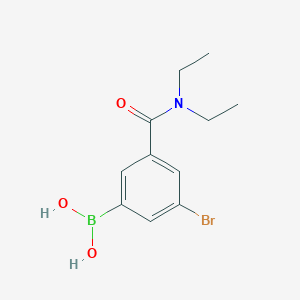

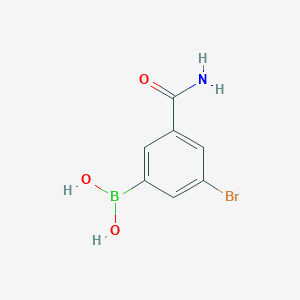

3-Aminocarbonyl-5-bromophenylboronic acid

Vue d'ensemble

Description

3-Aminocarbonyl-5-bromophenylboronic acid is a chemical compound that has gained considerable attention in the scientific community due to its unique chemical properties. It is involved in a variety of organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones .

Molecular Structure Analysis

The molecular formula of this compound is C7H7BBrNO3 and its molecular weight is 243.85 g/mol. The InChI code is 1S/C7H7BBrNO3/c9-6-2-4 (7 (10)11)1-5 (3-6)8 (12)13/h1-3,12-13H, (H2,10,11) .

Chemical Reactions Analysis

This compound is a reactant involved in various organic reactions. These include oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones .

Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

3-Aminocarbonyl-5-bromophenylboronic acid and its derivatives have been extensively studied for their utility in catalytic applications, particularly in facilitating Suzuki cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds in organic synthesis, offering a pathway to synthesize a wide range of organic compounds. For instance, the use of boronic acid derivatives as catalysts or intermediates in the Suzuki cross-coupling has been highlighted as an effective method for the synthesis of arylated or heteroarylated products. This process is crucial for the development of pharmaceuticals, agrochemicals, and organic materials due to its efficiency and versatility in forming biaryl compounds (Mazet & Gade, 2001; Ikram et al., 2015).

Synthesis of α-Aminoboronates

The compound and related boronic acid derivatives have also been utilized in the asymmetric synthesis of α-aminoboronates. These compounds are of significant interest due to their structural similarity to α-amino acids and their potential biomedical applications. The synthesis involves rhodium-catalyzed enantioselective borylation, showcasing the utility of boronic acids in creating complex molecules with high precision and efficiency (Reyes et al., 2019).

Applications in Biosensing and Bioelectronics

Boronic acids, including this compound, have found applications in the development of biosensors. These compounds can bind to diols present on the cell walls of bacteria or other analytes, enabling their detection and quantification. This capability has been leveraged in creating sensors for bacteria detection and for the selective separation of glycoproteins, showcasing the potential of boronic acids in biomedical diagnostics and analytical chemistry (Wannapob et al., 2010; Bossi et al., 2004).

Targeted Drug Delivery

Another notable application of boronic acid derivatives is in targeted drug delivery systems. The ability of these compounds to recognize and bind to specific biological targets has been utilized in the design of drug delivery vehicles. For example, phenylboronic acid-functionalized polymeric micelles have been developed for targeted delivery to cancer cells, indicating the potential of boronic acid derivatives in enhancing the efficacy and selectivity of chemotherapy agents (Zhang et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Boronic acids and their esters, including this compound, are known to be valuable building blocks in organic synthesis .

Mode of Action

Boronic esters, such as this compound, are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalyzed and proceeds via a radical approach .

Biochemical Pathways

Boronic esters are known to be involved in various organic reactions, including oxidative cross-coupling, 1,4-addition reactions with α,β-unsaturated ketones, and suzuki-miyaura coupling .

Result of Action

The protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .

Action Environment

It’s worth noting that boronic esters are usually bench stable, easy to purify, and often commercially available . These features make them attractive for chemical transformations.

Propriétés

IUPAC Name |

(3-bromo-5-carbamoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEQXFIUMDEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230448 | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-97-9 | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(aminocarbonyl)-5-bromophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)